(S)-2-isobutyraMido-4-Methylpentanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(2-methylpropanoylamino)pentanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-6(2)5-8(10(13)14)11-9(12)7(3)4/h6-8H,5H2,1-4H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
InChI Key |
GUUJRSQMHSJGGU-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)C |
Origin of Product |
United States |
Organic Transformations and Derivatization Chemistry of S 2 Isobutyramido 4 Methylpentanoic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of the molecule's reactivity, offering numerous avenues for transformation.
Esterification: The carboxylic acid can be readily converted to its corresponding esters through various established methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), represents a classic approach. Alternatively, for milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to facilitate ester formation with a wide range of alcohols.
Amide Bond Formation: The carboxylic acid is a key handle for the synthesis of new amide derivatives. Activation of the carboxyl group, typically with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride, followed by reaction with a primary or secondary amine, is a robust method. Peptide coupling reagents, including HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (hydroxybenzotriazole), provide milder and often more efficient alternatives for coupling with amines, minimizing side reactions and preserving stereochemical integrity.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (S)-2-isobutyramido-4-methylpentan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. Softer reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) can also be effective.
Decarboxylation: While challenging, decarboxylation of the carboxylic acid to yield N-(3-methyl-1-oxobutyl)leucine is a conceivable transformation. This would likely require harsh conditions, such as heating in the presence of a strong acid or base, or specialized radical-based decarboxylation methods.
Transformations Involving the Amide Functionality
The isobutyramide (B147143) moiety also presents opportunities for chemical modification.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield (S)-leucine and isobutyric acid. Acid-catalyzed hydrolysis typically involves heating with a strong mineral acid like hydrochloric acid, while basic hydrolysis utilizes a strong base such as sodium hydroxide.
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group, affording the corresponding secondary amine, N-(2,4-dimethylpentyl)leucinamide. This transformation is commonly carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Stereocontrolled Modifications at the α-Carbon and Side Chain
The stereocenter at the α-carbon and the isobutyl side chain are less reactive but can be targeted for modification under specific conditions.
α-Carbon Functionalization: Deprotonation of the α-proton with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures could generate an enolate. This enolate could then be reacted with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position. Maintaining stereocontrol during this process would be a significant challenge and would likely require the use of chiral auxiliaries or phase-transfer catalysts.
Side Chain Oxidation: The isobutyl side chain, while generally unreactive, could potentially undergo oxidation at the tertiary carbon under forcing conditions using strong oxidizing agents. However, achieving selectivity without affecting other parts of the molecule would be difficult.
Synthesis of Conjugates and Chemical Probes
The functional groups of (S)-2-isobutyramido-4-methylpentanoic acid make it a suitable scaffold for the synthesis of conjugates and chemical probes.
Carboxylic Acid-Mediated Conjugation: The carboxylic acid is the most common site for conjugation. By activating the carboxyl group, the molecule can be attached to a variety of other molecules, including peptides, polymers, or fluorescent tags that possess a nucleophilic handle (e.g., an amine or hydroxyl group).
Amine-Mediated Conjugation (Post-Reduction): Following reduction of the amide to the secondary amine, this new nucleophilic site could be used for conjugation with electrophilic partners, such as activated esters or isothiocyanates, to create novel probes.
Chemo- and Regioselective Reactions in Complex Molecular Environments
In a more complex molecular setting containing other functional groups, achieving chemo- and regioselectivity in reactions involving this compound would be paramount.
Protecting Group Strategies: To achieve selective transformations, the use of protecting groups would be essential. For instance, the carboxylic acid could be protected as an ester (e.g., a methyl or t-butyl ester) to allow for selective modification of the amide functionality. Conversely, the amide nitrogen could be protected to direct reactions towards the carboxylic acid.
Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for achieving high chemo- and regioselectivity. Lipases could be employed for the selective hydrolysis or esterification of the carboxylic acid under mild conditions, leaving the amide bond intact. Amidases could potentially be used for the selective cleavage of the amide bond.
Enantioselective Applications and Chiral Pool Utilization of N Isobutyryl L Leucine
Asymmetric Synthesis Catalysis and Reagent Design
N-acylated amino acids, including N-isobutyryl-L-leucine, are valuable tools in asymmetric synthesis, serving both as chiral auxiliaries and as foundational structures for chiral ligands. Their utility stems from the fixed stereocenter of the parent amino acid, which creates a chiral environment that influences the stereochemical outcome of reactions.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. wikipedia.org The auxiliary is later removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Acylated amino acid derivatives are excellent candidates for this role. While specific documented use of N-isobutyryl-L-leucine as a mainstream chiral auxiliary is not widespread, the principles are well-established by other acylated structures, such as Evans' oxazolidinones, which can be derived from amino alcohols. wikipedia.org
In a typical application, an achiral substrate is attached to the chiral auxiliary, N-isobutyryl-L-leucine. The bulky isobutyl group of the leucine (B10760876) moiety and the isobutyryl group create a sterically hindered environment around the reactive center. This steric hindrance forces incoming reagents to approach from the less hindered face, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is set, the amide bond of the N-isobutyryl-L-leucine auxiliary can be cleaved, yielding the enantiomerically enriched product and releasing the chiral auxiliary.
The effectiveness of such auxiliaries is measured by the diastereomeric excess (d.e.) of the product formed. High diastereoselectivity is crucial for the synthesis of enantiomerically pure compounds. nih.gov
Table 1: Representative Diastereoselective Reactions Using Amino Acid-Derived Chiral Auxiliaries
| Chiral Auxiliary Type | Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |
| Oxazolidinone (from amino alcohol) | Alkylation | N-propanoyl oxazolidinone | Benzyl (B1604629) bromide | >99% |
| Camphorsultam | Michael Addition | N-methacryloylcamphorsultam | Thiophenol | >98% |
| Pseudoephedrine Amide | Alkylation | N-propionyl pseudoephedrine | Methyl iodide | >95% |
This table illustrates the high levels of stereocontrol achievable with chiral auxiliaries derived from the chiral pool. The data is representative of results achieved with well-established auxiliaries and serves as a benchmark for the potential application of compounds like N-isobutyryl-L-leucine.
Chiral ligands are organic molecules that bind to a central metal atom to form a catalyst for asymmetric reactions. The ligand's chirality is transferred to the catalytic site, enabling the production of an enantiomerically enriched product. Amino acids and their derivatives are highly sought-after building blocks for chiral ligands due to their structural diversity, ready availability, and rigid backbone. mdpi.com
N-isobutyryl-L-leucine can be modified to act as a bidentate or tridentate ligand. The carboxylate oxygen and the amide oxygen or nitrogen can coordinate with a metal center, such as palladium, rhodium, ruthenium, or copper. mdpi.com The isobutyl side chain projects from the chiral center, creating a defined chiral pocket around the metal's active site. This architecture forces the substrate to bind in a specific orientation, leading to an enantioselective transformation.
For instance, mono-N-protected amino acids (MPAAs) have been successfully used as ligands in palladium-catalyzed C-H functionalization reactions. mdpi.com While specific data for N-isobutyryl-L-leucine in this context is limited, related N-acyl amino acid ligands have demonstrated their capability in a variety of metal-catalyzed processes, including hydrogenations, cross-coupling reactions, and cycloadditions. mdpi.comnih.gov The performance of these ligands is highly dependent on the nature of the N-acyl group, the amino acid structure, and the metal used. For example, a study on a leucine-derived ligand, N-[(acetylamino)-thioxmethyl]leucine, showed its ability to form stable tetrahedral complexes with various transition metals like Co(II), Ni(II), and Cu(II). rdd.edu.iq
Precursor for Chirally Pure Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids are those not found among the 20 standard amino acids encoded by the genetic code. wikipedia.orgwikipedia.org They are crucial components of many pharmaceuticals and biologically active natural products. sigmaaldrich.comnih.gov The chiral pool, particularly amino acids, provides an excellent starting point for the synthesis of these complex target molecules. nih.gov
N-isobutyryl-L-leucine can serve as a chirally pure precursor for the synthesis of various non-proteinogenic amino acids. The isobutyryl group acts as a protecting group for the amine, preventing it from undergoing unwanted side reactions while other parts of the molecule are modified. The inherent (S)-chirality at the alpha-carbon is preserved throughout the synthetic sequence.
A common strategy involves the modification of the side chain. For example, the isobutyl group of N-isobutyryl-L-leucine could be functionalized through stereoselective C-H activation or other transformations to introduce new chemical groups, leading to novel amino acid structures. Alternatively, the entire N-isobutyryl-L-leucine molecule can be used as a chiral template. For instance, derivatives of leucine are used to synthesize statin analogues or other complex molecules where the leucine backbone forms a key part of the final structure. After the desired modifications are complete, the isobutyryl group can be removed to reveal the free amine of the new non-proteinogenic amino acid.
Impact of Chiral Purity on Stereoselective Transformations
The success of any asymmetric synthesis hinges on the enantiomeric purity of the chiral source. acs.org In the context of using N-isobutyryl-L-leucine as a chiral auxiliary or as a precursor for a chiral ligand, its enantiomeric excess (e.e.) directly dictates the maximum possible enantiomeric excess of the final product. The absolute configuration of chiral molecules dictates their biological role and pharmacological activity. nih.gov
If the starting N-isobutyryl-L-leucine is not enantiomerically pure but a mixture of (S) and (R) enantiomers, it will lead to the formation of a mixture of enantiomeric products. For example, if an (S)-auxiliary directs the formation of an (R)-product, the corresponding (R)-auxiliary will direct the formation of the (S)-product. If the auxiliary has an enantiomeric excess of 90% (i.e., a 95:5 mixture of S and R enantiomers), the resulting product can have, at best, a 90% e.e.
This principle is fundamental to all stereoselective transformations. The chiral information encoded in the catalyst or reagent is transferred to the product, and any "noise" or impurity in the starting chiral information will be reflected in the final product's stereochemical purity. Therefore, ensuring the high chiral purity of N-isobutyryl-L-leucine, typically achieved through synthesis from highly pure L-leucine, is a critical prerequisite for its effective application in asymmetric synthesis. sigmaaldrich.com
Investigation of Biochemical Roles and Molecular Interactions of N Isobutyryl L Leucine
Modulatory Effects on Intracellular Signaling Pathways
N-Isobutyryl-L-leucine, by virtue of its structural similarity to leucine (B10760876), plays a key role in signaling pathways that respond to amino acid availability. Its influence is particularly prominent in the regulation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central coordinator of cell growth and metabolism.
Direct and Indirect Interactions with Sestrin-GATOR2 Complexes
Recent studies have identified Sestrins as crucial negative regulators of the mTORC1 pathway. nih.govmit.edu Sestrins exert their inhibitory effect by interacting with the GATOR2 complex. nih.govmdpi.com GATOR2 is a positive regulator of mTORC1, and its interaction with Sestrins is sensitive to amino acid levels. nih.govmit.edu Specifically, in the absence or low levels of amino acids like leucine, Sestrins bind to GATOR2, which in turn leads to the inhibition of mTORC1 activity. mdpi.com This interaction prevents the translocation of mTORC1 to the lysosomal surface, a critical step for its activation. mit.edunih.gov
The presence of leucine, and consequently its derivatives like N-Isobutyryl-L-leucine, disrupts the Sestrin-GATOR2 interaction. mdpi.com Leucine binds to a specific pocket on Sestrin2, causing a conformational change that leads to its dissociation from GATOR2. mdpi.comnih.gov This dissociation relieves the inhibition on GATOR2, allowing it to promote mTORC1 activation. mdpi.com Therefore, N-Isobutyryl-L-leucine, by mimicking the action of leucine, indirectly modulates the Sestrin-GATOR2 complex, influencing the downstream mTORC1 pathway.
Table 1: Key Proteins in the Leucine-Sensing Pathway
| Protein/Complex | Function | Interaction with N-Isobutyryl-L-leucine (via Leucine) |
| Sestrins | Negative regulators of mTORC1. nih.govmit.edu | Binds leucine, leading to its dissociation from GATOR2. mdpi.com |
| GATOR2 | Positive regulator of mTORC1. nih.govmdpi.com | Interaction with Sestrins is disrupted by leucine. nih.govmit.edu |
| GATOR1 | Inhibitor of RagA/B GTPases. | Indirectly activated when Sestrin-GATOR2 interaction is disrupted. |
| Rag GTPases | Promote translocation of mTORC1 to the lysosome. nih.govmit.edu | Activity is indirectly regulated by the Sestrin-GATOR2 complex. |
| mTORC1 | Kinase that promotes cell growth and proliferation. mdpi.com | Activated when inhibition by the Sestrin-GATOR pathway is lifted. nih.gov |
Influence on mTORC1 Pathway Activation and Downstream Cascades
The activation of the mTORC1 pathway by N-Isobutyryl-L-leucine (through leucine) initiates a cascade of downstream signaling events that promote anabolic processes. Once activated, mTORC1 phosphorylates several key substrates, including S6 kinase 1 (S6K1) and the translational inhibitor 4E-binding protein-1 (4EBP1). nih.gov The phosphorylation of S6K1 and 4EBP1 stimulates protein synthesis, a fundamental process for cell growth. nih.gov
Furthermore, mTORC1 activation has been shown to influence lipid metabolism. nih.gov By modulating its downstream substrates, mTORC1 can facilitate lipolysis and inhibit fatty acid synthesis. nih.gov This highlights the integral role of leucine and its derivatives in coordinating protein and lipid metabolism to support cellular growth and energy homeostasis.
Mechanisms of Amino Acid Sensing and Transduction
The sensing of amino acids, particularly leucine, is a critical cellular function for aligning metabolic activity with nutrient availability. The Sestrin-GATOR2 system represents a key mechanism for this process. nih.govmit.edu The ability of Sestrins to directly bind leucine and transduce this signal to the mTORC1 pathway places them as central amino acid sensors. mdpi.com
The interaction between Sestrins and GATOR2 is not only sensitive to amino acid levels but also to glucose availability, indicating an integration of signals from different nutrient sources. mit.eduresearchgate.net This intricate sensing mechanism ensures that cell growth and proliferation are tightly controlled and only occur under favorable metabolic conditions. The transduction of the amino acid signal through the Sestrin-GATOR-Rag GTPase axis ultimately determines the localization and activation state of mTORC1, thereby controlling a vast network of metabolic processes. nih.govmit.edunih.gov
Role in Acyl-Amino Acid Metabolomics and Lipid Metabolism Research
N-acyl amino acids (NAAs) are a class of signaling lipids involved in various physiological processes. nih.govmdpi.com The study of these molecules, known as acyl-amino acid metabolomics, is a growing field of research. researchgate.netnih.govcreative-proteomics.com N-Isobutyryl-L-leucine falls into this category and its presence and concentration can be indicative of specific metabolic states.
Leucine itself has been shown to have significant effects on lipid metabolism, including promoting fatty acid oxidation and reducing adiposity. nih.govnih.gov It can influence energy partitioning between different tissues, leading to decreased lipid storage in adipocytes and increased fat utilization in muscles. nih.gov Given the structural similarity, N-Isobutyryl-L-leucine is likely to be involved in similar metabolic pathways and is a target of interest in metabolomic studies aiming to understand the interplay between amino acid and lipid metabolism. nih.govnih.gov Targeted metabolomics approaches using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are employed to quantify levels of N-Isobutyryl-L-leucine and other NAAs to identify biomarkers for various metabolic conditions. researchgate.net
Exploration of Enzyme-Substrate Interactions for Amino Acid Acylases
Amino acid acylases are enzymes that catalyze the hydrolysis of N-acyl-alpha-amino acids to yield a free amino acid and a fatty acid. These enzymes are crucial for the metabolism of N-acylated amino acids. The interaction between N-Isobutyryl-L-leucine and amino acid acylases is a subject of investigation to understand its metabolic fate.
Advanced Analytical and Spectroscopic Characterization of S 2 Isobutyramido 4 Methylpentanoic Acid
High-Resolution Chromatographic Techniques for Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of a chiral compound like (S)-2-isobutyramido-4-methylpentanoic acid is critical. High-resolution chromatographic techniques are the primary methods employed for this purpose, allowing for the separation and quantification of the (S)-enantiomer from its (R)-counterpart.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. The direct analysis of N-acylated amino acids is achievable using specialized chiral stationary phases (CSPs).
Research Findings: The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector immobilized on the stationary phase. For N-acylated amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective. sigmaaldrich.com These columns are compatible with a range of mobile phases, including polar organic and aqueous mixtures, making them suitable for compounds like this compound. sigmaaldrich.com
The mobile phase composition, including the type of organic modifier (e.g., methanol (B129727), acetonitrile) and additives (e.g., acids like citric acid or bases), is optimized to achieve the best resolution and retention times. sigmaaldrich.comnih.gov Detection can be accomplished using a standard UV detector, as the amide bond provides a chromophore. For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.gov
A typical approach involves hydrolyzing the acylated amino acid and then analyzing the resulting amino acid enantiomers, though direct analysis of the intact molecule is often preferred to avoid potential racemization during hydrolysis. nih.govcat-online.com The D-enantiomer is often more strongly retained on macrocyclic glycopeptide CSPs. sigmaaldrich.com
| Parameter | Typical Conditions for Chiral HPLC Analysis |
| Chiral Stationary Phase | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) |
| Mobile Phase | Isocratic or gradient mixture of Methanol or Acetonitrile (B52724) with an aqueous buffer (e.g., containing citric acid or ammonium (B1175870) acetate) sigmaaldrich.comnih.gov |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (e.g., at 210 nm) or Mass Spectrometry (MS) nih.govnih.gov |
| Column Temperature | 20 - 40 °C |
Gas Chromatography (GC) is another high-resolution technique for assessing enantiomeric purity. However, due to the low volatility of N-acylated amino acids, derivatization is a mandatory step. creative-proteomics.com
Research Findings: The process typically involves two steps: esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) followed by acylation of the amide nitrogen, if necessary, although the existing isobutyryl group may suffice. cat-online.com More commonly, the entire molecule is hydrolyzed to yield leucine (B10760876), which is then derivatized. cat-online.com The resulting volatile derivatives are then separated on a GC column coated with a chiral stationary phase.
Common derivatization reagents include isopropanol (B130326) and pentafluoropropionic anhydride. creative-proteomics.com The separation of the derivatized enantiomers is then performed on a chiral capillary column. Detection is typically carried out using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). cat-online.com The use of GC-MS is particularly advantageous as it can help to correct for any racemization that might occur during the sample preparation (hydrolysis and derivatization) by using deuterium-labeled standards. cat-online.com
| Step | Description |
| 1. Hydrolysis (Optional) | The N-acyl-amino acid is hydrolyzed (e.g., using 6N HCl) to yield the parent amino acid (Leucine). cat-online.com |
| 2. Derivatization | The amino acid is converted to a volatile derivative, for example, by esterification and acylation (e.g., with isopropanol/anhydride). creative-proteomics.com |
| 3. GC Separation | The derivatized enantiomers are separated on a chiral capillary column. |
| 4. Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) is used for quantification. cat-online.com |
Mass Spectrometry-Based Structural Elucidation of Acylated Amino Acids
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. It provides information on the molecular weight and the structure of the molecule through analysis of its fragmentation patterns.
Research Findings: When analyzed by techniques such as electrospray ionization mass spectrometry (ESI-MS), the compound will typically be observed as a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are then performed on this protonated molecule to induce fragmentation.
The fragmentation of N-acyl amino acids is well-characterized. nih.gov For this compound, the MS/MS spectrum would be expected to show characteristic neutral losses and fragment ions. The cleavage of the amide bond is a primary fragmentation pathway. This would result in fragment ions corresponding to the protonated leucine moiety and the isobutyryl group. Further fragmentation of the leucine portion would also occur. The fragmentation of the isobutyric acid precursor often shows a prominent ion at m/z 43, corresponding to the isopropyl cation, and a peak at m/z 71. docbrown.info The 4-methylpentanoic acid structure shows characteristic losses. nist.gov Combining these known fragmentation patterns allows for the confident identification of the molecule's constituent parts.
High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, further confirming the structure. nih.gov
| Ion (m/z) | Proposed Fragment Structure/Origin |
| 202.1443 | [M+H]⁺: Protonated this compound (C₁₀H₂₀NO₃)⁺ |
| 132.1025 | [M+H - (CH₃)₂CHCO]⁺ or [Leucine+H]⁺: Loss of the isobutyryl group. |
| 86.0970 | [Leucine+H - COOH₂]⁺: Subsequent loss of formic acid from the leucine fragment. |
| 71.0497 | [(CH₃)₂CHCO]⁺: Isobutyryl cation resulting from amide bond cleavage. |
| 57.0704 | [C₄H₉]⁺: Isobutyl cation from the leucine side chain. |
| 43.0548 | [C₃H₇]⁺: Isopropyl cation from the isobutyryl group. docbrown.info |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of molecules in solution, including the determination of stereochemistry and conformational preferences.
Research Findings: ¹H and ¹³C NMR spectra provide the basic carbon-hydrogen framework of this compound. The chemical shifts, multiplicities (splitting patterns), and integration of the proton signals confirm the presence of the isobutyl group from the leucine moiety and the isopropyl group from the isobutyramide (B147143) portion.
A key feature of amides is the restricted rotation around the C-N bond, which can lead to the observation of distinct conformers (rotamers) at room temperature. nanalysis.comacs.org Variable temperature NMR studies can be used to study the dynamics of this rotation. cdnsciencepub.comcdnsciencepub.com At higher temperatures, the rotation becomes faster on the NMR timescale, leading to the coalescence of signals for atoms near the amide bond. cdnsciencepub.com
For stereochemical assignment and detailed conformational analysis, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the isobutyryl group to the leucine nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this compound, NOE correlations between the α-proton of the leucine moiety and protons on the isobutyryl group can help define the preferred conformation around the amide bond. pnas.org The analysis of these NMR parameters allows for a detailed 3D structural model of the molecule in solution. cdnsciencepub.compnas.org
| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity | Assignment |
| ¹H | ~ 8.0 - 8.5 | d | Amide N-H |
| ¹H | ~ 4.2 - 4.5 | m | α-CH of leucine moiety |
| ¹H | ~ 2.3 - 2.6 | m | CH of isobutyryl group |
| ¹H | ~ 1.4 - 1.8 | m | β-CH₂ and γ-CH of leucine moiety |
| ¹H | ~ 1.1 - 1.2 | d | (CH₃)₂ of isobutyryl group |
| ¹H | ~ 0.8 - 1.0 | d, d | (CH₃)₂ of leucine moiety |
| ¹³C | ~ 175 - 180 | s | Carboxyl C=O |
| ¹³C | ~ 173 - 178 | s | Amide C=O |
| ¹³C | ~ 50 - 55 | d | α-CH of leucine moiety |
| ¹³C | ~ 38 - 42 | t | β-CH₂ of leucine moiety |
| ¹³C | ~ 34 - 38 | d | CH of isobutyryl group |
| ¹³C | ~ 24 - 26 | d | γ-CH of leucine moiety |
| ¹³C | ~ 21 - 24 | q, q | δ-(CH₃)₂ of leucine moiety |
| ¹³C | ~ 18 - 20 | q, q | (CH₃)₂ of isobutyryl group |
Q & A
Q. Key Reagents :
| Reagent | Role | Conditions |
|---|---|---|
| DCC | Carbodiimide coupling agent | 0–5°C, anhydrous DMF |
| TFA | Deprotection agent | Room temperature, 2–4 hrs |
| Pd-C | Hydrogenolysis catalyst | H₂ atmosphere, methanol solvent |
(Basic) What analytical techniques are used to characterize this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify chiral integrity and substituent positions. For example, the α-proton of the isobutyramido group typically resonates at δ 4.2–4.5 ppm (¹H), while methyl groups appear as doublets at δ 1.0–1.2 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₈N₂O₃: 214.1318; observed: 214.1315) .
- HPLC : Reverse-phase C18 columns (e.g., 90% water/acetonitrile gradient) assess purity (>98%) and detect diastereomeric impurities .
(Advanced) How can researchers optimize the yield of this compound in multi-step syntheses?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance coupling efficiency compared to chlorinated solvents .
- Temperature Control : Maintaining ≤5°C during amide bond formation minimizes side reactions (e.g., epimerization) .
- Catalyst Screening : Palladium on carbon (Pd-C) for hydrogenolysis achieves >90% deprotection yield, whereas alternative catalysts (e.g., PtO₂) may reduce efficiency .
Q. Case Study :
| Parameter | Condition A | Condition B | Yield |
|---|---|---|---|
| Solvent | DMF | Dichloromethane | 85% vs. 62% |
| Coupling Agent | HATU | DCC | 92% vs. 78% |
| Deprotection Time | 3 hrs | 6 hrs | 88% vs. 91% |
(Advanced) How to address batch-to-batch variability in peptide conjugates involving this compound?
Variability arises from residual salts, moisture, or incomplete coupling. Mitigation methods include:
- Peptide Content Analysis : Quantify active peptide via amino acid analysis (AAA) or UV-Vis spectroscopy to standardize concentrations across batches .
- TFA Removal : Dialysis or lyophilization with 0.1% HCl reduces trifluoroacetate counterions to <1%, critical for cell-based assays .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life limits .
(Advanced) How to analyze contradictory spectral data (e.g., NMR shifts) during structural confirmation?
Contradictions may stem from solvent polarity, pH, or tautomerism. Resolution steps:
Solvent Standardization : Re-acquire spectra in deuterated DMSO or CDCl₃ to eliminate solvent-induced shifts .
pH Adjustment : For ionizable groups (e.g., carboxylic acid), compare spectra at pH 2 and 7 to identify protonation-dependent shifts .
2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish methylene protons adjacent to the amide group .
(Basic) What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., TFA, DMF) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert material (vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
